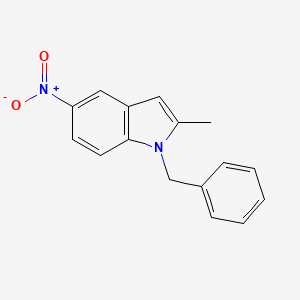![molecular formula C17H19N5O2 B5626113 N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that often feature in research due to their potential biological activities and chemical properties. Compounds with oxadiazole and pyrazole moieties are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique optical and electronic properties.
Synthesis Analysis
Research on similar compounds typically involves multi-step synthetic routes that include the formation of oxadiazole and pyrazole rings, often through cyclization reactions, amidation, and substitutions. For example, a related study describes the synthesis of 1,3,4-oxadiazole derivatives starting from appropriate carboxylic acids and hydrazides, followed by cyclization (Aziz‐ur‐Rehman et al., 2016)(Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR, and HRMS) are commonly used to determine the molecular structure of synthesized compounds. For instance, Kumara et al. (2018) utilized X-ray diffraction to elucidate the crystal structure of a novel pyrazole derivative, highlighting the importance of these techniques in confirming the geometry and conformation of complex organic molecules(Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds containing oxadiazole and pyrazole rings may involve nucleophilic substitution reactions, electrophilic additions, and ring transformations under specific conditions. Laskos et al. (1995) reported on the reactivity of a triazole derivative undergoing a Dimroth-like rearrangement, illustrating the complex reactions these compounds can undergo(Laskos et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, can be characterized using standard laboratory techniques. The stability of compounds under various conditions is particularly relevant for their potential applications in pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, redox potential, and photophysical properties, are crucial for understanding the behavior of these compounds in biological systems and their potential as functional materials. Wang et al. (2006) discussed the redox and optoelectronic properties of 1,3,4-oxadiazole derivatives, providing insight into the electronic characteristics of such compounds(Wang et al., 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-15(22-10-4-9-19-22)17(23)18-11-13-5-7-14(8-6-13)16-20-12(2)24-21-16/h4-10,15H,3,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIZRYZCBSVULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C2=NOC(=N2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1R,5S,6r)-6-({4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5626040.png)
![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)


![(1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626063.png)
![(1R*,5R*)-N,N-dimethyl-6-[(3-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)

![N-{[(4-methylphenyl)sulfonyl]methyl}acetamide](/img/structure/B5626095.png)
![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)
![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)
![1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5626116.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5626121.png)
![1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5626129.png)